

C6 L-threo Ceramide: A Bioactive Sphingolipid for Research and Drug Development

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Compound of Interest

Compound Name: C6 L-threo Ceramide

Cat. No.: B3026379

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An In-depth Technical Guide

Introduction

C6 L-threo ceramide is a synthetically accessible, cell-permeable analog of naturally occurring ceramides, which are a class of bioactive sphingolipids implicated in a wide array of cellular processes. Unlike its D-erythro counterpart, which is the natural stereoisomer, **C6 L-threo ceramide** exhibits distinct biological activities and metabolic properties that make it a valuable tool for researchers in cell biology, immunology, and oncology. This technical guide provides a comprehensive overview of the core bioactivities of **C6 L-threo ceramide**, detailed experimental protocols for its study, and an exploration of the signaling pathways it modulates.

Ceramides are central molecules in sphingolipid metabolism and are known to be involved in cellular signaling pathways that regulate cell differentiation, proliferation, and apoptosis. The acyl chain length and stereochemistry of ceramides can significantly influence their biological functions. **C6 L-threo ceramide**, with its short N-hexanoyl chain, readily crosses cell membranes, allowing for the investigation of ceramide-mediated effects in intact cells. Its unique L-threo stereochemistry confers resistance to certain metabolic pathways, rendering it a stable probe to dissect specific signaling events.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanistic understanding of this intriguing bioactive sphingolipid.

Quantitative Data on the Bioactivity of C6 L-threo Ceramide

The biological effects of **C6 L-threo ceramide** have been quantified in various in vitro systems. The following tables summarize the key cytotoxic and immunomodulatory activities reported for this compound and its related isomers.

Cell Line	Assay Type	IC50 Value (µM)	Reference
U937	Cytotoxicity Assay	18	[1]
A549	Cytotoxicity Assay	10.67 ± 1.53	
C6	Cytotoxicity Assay	4.33 ± 1.04	
HeLa	Cell Proliferation	> 3	
HCT116	Cell Proliferation	> 3	
MDA-MB-231	Cell Proliferation	> 3	

Note: The stereochemistry of C6 ceramide is not always specified in the literature. The data for A549, C6, HeLa, HCT116, and MDA-MB-231 cells may refer to a mix of stereoisomers or the more common D-erythro isomer.

Cell Line	Bioactivity Assay	Concentration (µM)	Effect	Reference
EL4 T cells	IL-4 Production (PMA-activated)	10	Enhancement of IL-4 production	[1]
CD4+ T cells	IL-4 Production (antigen-primed)	Not specified	Inhibition of IL-4 production (Lauroyl derivative)	

Key Biological Properties

Metabolic Inactivity

A key feature of **C6 L-threo ceramide** is its resistance to metabolism by ceramide glucosyltransferase. This enzyme converts D-erythro-ceramides to glucosylceramide, a crucial step in the synthesis of complex glycosphingolipids. The inability of the L-threo isomer to serve as a substrate for this enzyme makes it a metabolically stable tool to study ceramide-specific signaling pathways without the confounding effects of its metabolic conversion.^[1] This metabolic stability is a significant advantage in experimental settings, ensuring that the observed biological effects are directly attributable to the ceramide analog itself.

Modulation of Immune Responses

C6 L-threo ceramide has been shown to modulate immune cell function. In phorbol 12-myristate 13-acetate (PMA)-activated EL4 T cells, it enhances the production of Interleukin-4 (IL-4).^[1] This suggests a potential role for this lipid in modulating T helper cell differentiation and function. In contrast, other studies using libraries of ceramide derivatives have indicated that certain long-chain ceramides can inhibit IL-4 production in activated T cells. This highlights the nuanced and structure-dependent effects of ceramides on immune signaling.

Cytotoxic and Pro-Apoptotic Effects

C6 L-threo ceramide exhibits cytotoxic activity against certain cancer cell lines, with a reported IC₅₀ of 18 μ M in U937 human leukemic cells.^[1] While the precise apoptotic signaling pathway initiated by the L-threo isomer is not fully elucidated, ceramides, in general, are well-established inducers of apoptosis. They are known to act on various components of the apoptotic machinery, including protein kinases and phosphatases.

Signaling Pathways Modulated by Ceramides

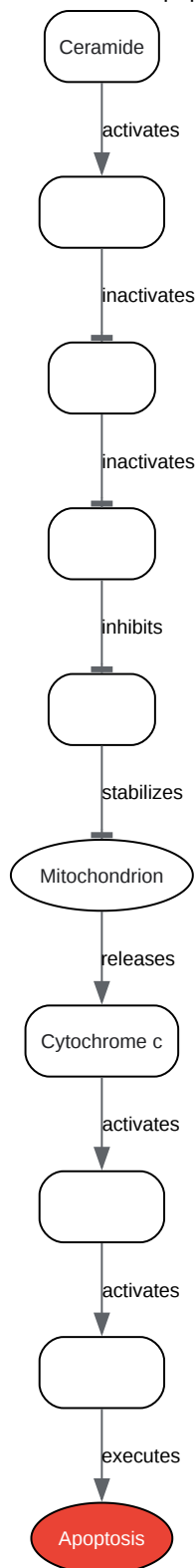
While the specific signaling cascade for **C6 L-threo ceramide** is an area of ongoing research, the broader roles of ceramides in cellular signaling provide a framework for understanding its potential mechanisms of action.

General Ceramide-Induced Apoptosis Pathway

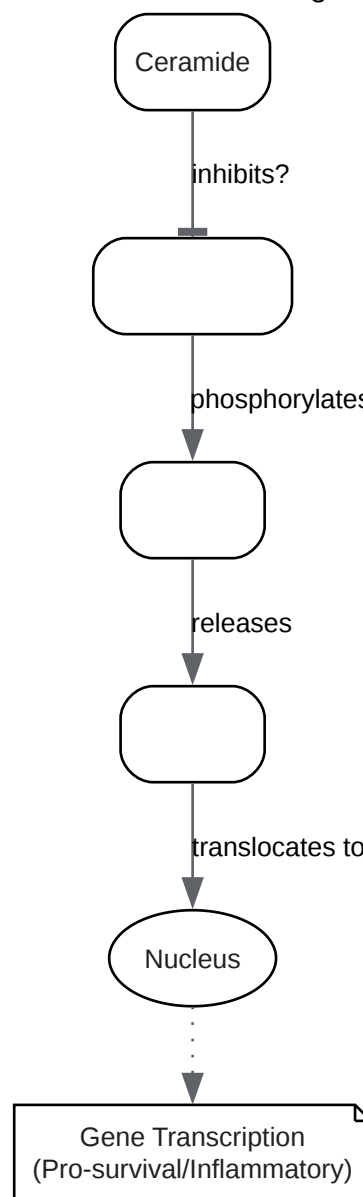
Ceramides can induce apoptosis through both mitochondrial-dependent and -independent pathways. A common mechanism involves the activation of protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt. It is important to note that studies have shown that

L-threo-ceramide does not affect the inhibition of PP2A activity by the inhibitor 2 of PP2A (I2PP2A), suggesting a stereospecific interaction with this particular regulatory protein.

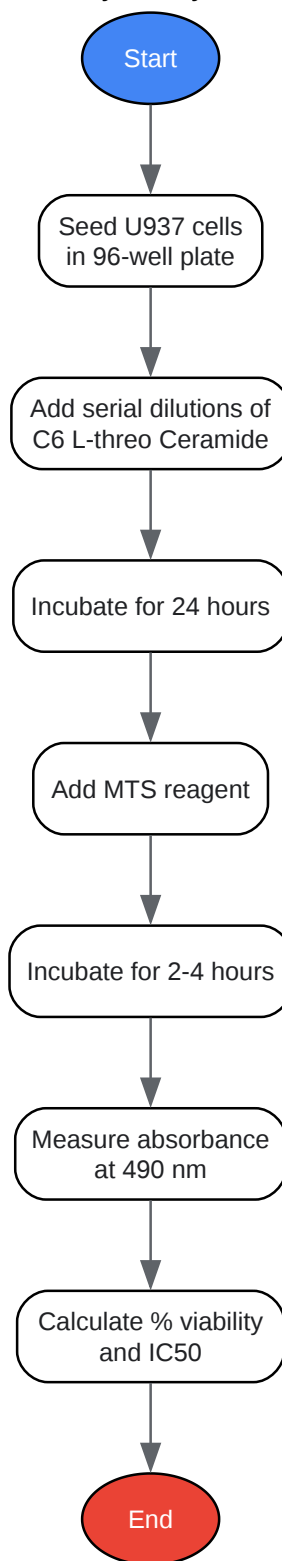
General Ceramide-Induced Apoptosis Pathway



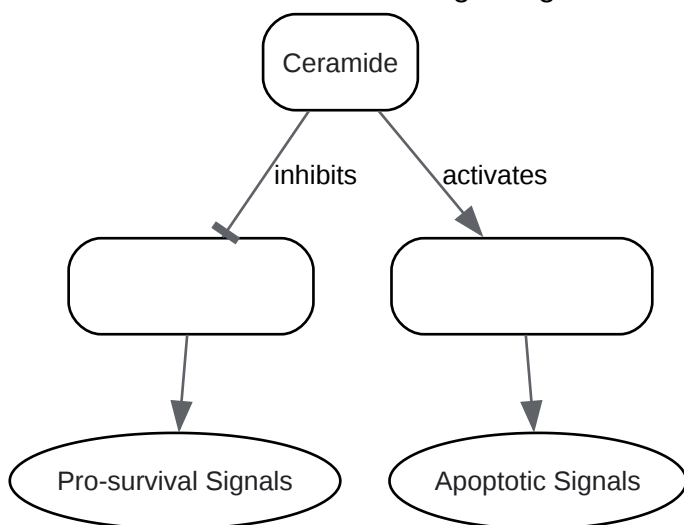
Ceramide and NF-κB Signaling



Cytotoxicity Assay Workflow



Ceramide and PKC Signaling



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References

- 1. Proteome-wide Identification of Novel Ceramide-binding Proteins by Yeast Surface cDNA Display and Deep Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
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